3,5-Bis(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality 3,5-Bis(methoxycarbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(methoxycarbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

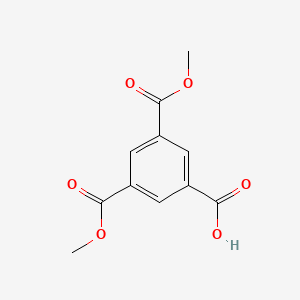

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZWRRQXMPHWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497021 | |

| Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38588-64-6 | |

| Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3,5-Bis(methoxycarbonyl)benzoic Acid

CAS Number: 38588-64-6

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Bis(methoxycarbonyl)benzoic acid, a key chemical intermediate. It includes its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the fields of materials science and medicinal chemistry.

Compound Identification and Properties

3,5-Bis(methoxycarbonyl)benzoic acid, also known as Dimethyl trimesicate or 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is a derivative of trimesic acid.[1][2] Its unique trifunctional structure, featuring one carboxylic acid group and two methyl ester groups, makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 3,5-Bis(methoxycarbonyl)benzoic acid

| Property | Value | Source |

| CAS Number | 38588-64-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀O₆ | [1][2][3] |

| Molecular Weight | 238.19 g/mol | [1][2][3] |

| IUPAC Name | 3,5-bis(methoxycarbonyl)benzoic acid | [2] |

| Synonyms | Dimethyl trimesicate, Trimesic acid dimethyl ester, 1,3,5-Benzenetricarboxylic acid dimethyl ester | [1][2] |

| Predicted pKa | 3.46 ± 0.10 | [4] |

Synthesis of 3,5-Bis(methoxycarbonyl)benzoic Acid

The synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid can be achieved through the selective hydrolysis of Trimethyl 1,3,5-benzenetricarboxylate.[1] This method provides a reliable route to obtain the desired product with a good yield.

Experimental Protocol: Selective Hydrolysis

This protocol is adapted from a known synthetic method.[1]

Materials:

-

Trimethyl 1,3,5-benzenetricarboxylate (starting material)

-

Methanol (MeOH)

-

Water (H₂O)

-

1 N Sodium hydroxide (NaOH) aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolution: Dissolve Trimethyl 1,3,5-benzenetricarboxylate (e.g., 62 g, 246 mmol) in a mixture of methanol (800 mL) and water.

-

Hydrolysis: Slowly add 1 N aqueous sodium hydroxide solution (221 mL, 221 mmol) to the solution under vigorous stirring. The suspension will gradually dissolve over approximately 8 hours.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 18 hours.

-

Solvent Removal: Remove the solvent by vacuum distillation.

-

Extraction: Add dichloromethane (600 mL) to the remaining solid. Wash the organic phase with a saturated aqueous sodium bicarbonate solution (3 x 500 mL).

-

Product Isolation: Separate the organic layer. The solid crude product can be collected by filtration.

-

Analysis: Analyze the crude product by LC-MS to confirm the molecular weight of the target product (MW: 238). The reported yield for this procedure is approximately 83%.[1]

Figure 1: Synthesis Workflow for 3,5-Bis(methoxycarbonyl)benzoic acid

Caption: A flowchart illustrating the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid.

Applications in Research and Development

The trifunctional nature of 3,5-Bis(methoxycarbonyl)benzoic acid makes it a versatile building block in several areas of chemical research and development.

Metal-Organic Frameworks (MOFs)

As a derivative of trimesic acid, this compound can serve as a tritopic linker in the synthesis of Metal-Organic Frameworks (MOFs).[5][6][7] The carboxylate group and the two ester groups (which can be hydrolyzed in situ or post-synthetically) can coordinate with metal ions to form porous, crystalline structures. The specific geometry of the linker influences the topology and properties of the resulting MOF.[8] Benzoic acid and its derivatives are also used as modulators in MOF synthesis to control crystal growth and introduce defects, which can enhance properties like surface area and hydrophobicity.[9][10]

Figure 2: Logical Relationship in MOF Synthesis

Caption: The role of 3,5-Bis(methoxycarbonyl)benzoic acid as a linker in MOF synthesis.

Dendrimer Synthesis

The structure of 3,5-Bis(methoxycarbonyl)benzoic acid is analogous to building blocks used in the convergent synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a central core. The functional groups of this benzoic acid derivative can be reacted in a stepwise fashion to build up the dendritic structure, generation by generation. This precise, controlled synthesis allows for the creation of macromolecules with specific sizes, shapes, and surface functionalities.

Drug Development and Medicinal Chemistry

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities.[1] They serve as important scaffolds in the design and synthesis of new therapeutic agents. While specific biological activities for 3,5-Bis(methoxycarbonyl)benzoic acid are not extensively documented in publicly available literature, its structure provides multiple points for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex, biologically active molecules.

References

- 1. 1,3,5-BENZENETRICARBOXYLIC ACID DIMETHYL ESTER | 38588-64-6 [chemicalbook.com]

- 2. 3,5-Bis(methoxycarbonyl)benzoic acid | C11H10O6 | CID 12411418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications [sinocurechem.com]

- 7. blog.strem.com [blog.strem.com]

- 8. researchgate.net [researchgate.net]

- 9. ac1.hhu.de [ac1.hhu.de]

- 10. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(methoxycarbonyl)benzoic acid, a key organic compound with significant applications in coordination chemistry and materials science. This document details its physicochemical properties, including its molecular weight, and provides a thorough experimental protocol for its synthesis. Furthermore, this guide explores its utility as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs), a critical aspect for advancements in drug delivery, catalysis, and material design.

Introduction

3,5-Bis(methoxycarbonyl)benzoic acid, also known as dimethyl trimesicate or 1,3,5-benzenetricarboxylic acid, dimethyl ester, is an aromatic carboxylic acid derivative. Its rigid structure and the presence of both carboxylic acid and ester functional groups make it a versatile building block, particularly in the field of supramolecular chemistry. The precise arrangement of its functional groups allows for the directed assembly of complex, multidimensional structures. Understanding the fundamental properties and synthetic routes of this compound is crucial for its effective application in research and development.

Physicochemical Properties

The molecular and physical properties of 3,5-Bis(methoxycarbonyl)benzoic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₆ | [1] |

| Molecular Weight | 238.19 g/mol | [1] |

| CAS Number | 38588-64-6 | [1] |

| IUPAC Name | 3,5-bis(methoxycarbonyl)benzoic acid | [1] |

| Synonyms | Dimethyl trimesicate, Trimesic acid dimethyl ester, 1,3,5-Benzenetricarboxylic acid, dimethyl ester | [1] |

| Appearance | Solid | |

| Predicted pKa | 3.46 ± 0.10 | |

| Predicted XLogP3-AA | 1.2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

Note: The following data is for related compounds and should be used for reference purposes only.

Reference IR Spectrum Data for 1,3,5-Benzenetricarboxylic Acid: The infrared spectrum of 1,3,5-benzenetricarboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid groups.[2][3] A strong C=O stretching vibration is typically observed around 1710-1720 cm⁻¹.[2]

Reference Mass Spectrometry Data for 3-(Methoxycarbonyl)benzoic Acid: The mass spectrum of 3-(methoxycarbonyl)benzoic acid shows a molecular ion peak (M+) at an m/z of 180.[4]

Experimental Protocols

Synthesis of 3,5-Bis(methoxycarbonyl)benzoic Acid

This protocol describes the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid via the partial hydrolysis of trimethyl 1,3,5-benzenetricarboxylate.[5]

Materials:

-

Trimethyl 1,3,5-benzenetricarboxylate

-

Methanol

-

1 N Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve trimethyl 1,3,5-benzenetricarboxylate in a mixture of methanol and water.

-

Under vigorous stirring, slowly add 0.9 equivalents of 1 N aqueous sodium hydroxide solution.

-

Continue stirring the reaction mixture at room temperature for 18 hours. The suspension will gradually dissolve.

-

Remove the solvent by vacuum distillation.

-

To the remaining solid, add dichloromethane.

-

Wash the organic phase with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. The product, 3,5-bis(methoxycarbonyl)benzoic acid, will be in the organic phase, while any over-hydrolyzed di-acid product will be in the aqueous phase.

-

The crude product in the organic layer can be further purified by standard techniques such as crystallization or column chromatography.

Applications in Research and Development

3,5-Bis(methoxycarbonyl)benzoic acid serves as a crucial building block, or "linker," in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group can deprotonate and coordinate to metal ions, while the methoxycarbonyl groups can participate in further reactions or influence the overall structure and properties of the resulting framework.

Role in Coordination Polymer Synthesis

The rigid, triangular geometry of the 1,3,5-benzenetricarboxylate backbone makes it an ideal component for creating porous, crystalline materials. The ability to selectively hydrolyze one or two of the methyl esters of trimethyl 1,3,5-benzenetricarboxylate allows for precise control over the connectivity of the resulting frameworks.

Below is a diagram illustrating the general workflow for the synthesis of a coordination polymer using a tricarboxylic acid linker like 3,5-Bis(methoxycarbonyl)benzoic acid.

Caption: General workflow for the synthesis of coordination polymers.

Potential in Drug Development

While direct pharmacological applications of 3,5-Bis(methoxycarbonyl)benzoic acid are not extensively documented, its parent structure, benzoic acid, and its derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. Its role as a linker in MOFs is of significant interest for drug delivery applications. The porous nature of these frameworks allows for the encapsulation and controlled release of therapeutic agents. The chemical functionality of the linker can be modified to tune the properties of the MOF for specific drug interactions and release profiles.

Conclusion

3,5-Bis(methoxycarbonyl)benzoic acid is a valuable and versatile compound for researchers and scientists in materials science and medicinal chemistry. Its well-defined structure and functional groups make it an excellent candidate for the rational design and synthesis of novel coordination polymers and MOFs with tailored properties. The detailed synthetic protocol and compiled physicochemical data in this guide are intended to facilitate its application in advancing these fields. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic potentials.

References

- 1. 3,5-Bis(methoxycarbonyl)benzoic acid | C11H10O6 | CID 12411418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,5-BENZENETRICARBOXYLIC ACID DIMETHYL ESTER | 38588-64-6 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)benzoic Acid

This document provides a comprehensive overview of the chemical and physical properties of 3,5-Bis(methoxycarbonyl)benzoic acid, a key intermediate in organic synthesis. It includes a summary of its chemical data, a plausible experimental protocol for its synthesis, and general procedures for its characterization.

Chemical Identity and Structure

3,5-Bis(methoxycarbonyl)benzoic acid, also known by its synonym Dimethyl trimesicate, is a derivative of benzoic acid with two methoxycarbonyl groups at the 3 and 5 positions.[1] Its chemical structure consists of a central benzene ring trisubstituted with one carboxylic acid group and two methyl ester groups.

IUPAC Name: 3,5-bis(methoxycarbonyl)benzoic acid[2] CAS Number: 38588-64-6[1][2][3][4] Molecular Formula: C₁₁H₁₀O₆[1][2][3] Canonical SMILES: COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC[2] InChI: InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13)[2]

Physicochemical and Computational Data

A summary of the key quantitative data for 3,5-Bis(methoxycarbonyl)benzoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 238.19 g/mol | [1][2][3] |

| Melting Point | 264 °C (decomposes) | [3] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 415.1 ± 35.0 °C | [3] |

| TPSA (Topological Polar Surface Area) | 89.9 Ų | [1] |

| LogP (Predicted) | 0.958 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 3 | [1] |

Experimental Protocols

While specific, detailed synthesis protocols for 3,5-Bis(methoxycarbonyl)benzoic acid are not extensively published, a plausible method involves the selective esterification of trimesic acid (1,3,5-benzenetricarboxylic acid). The following outlines a generalized experimental approach.

Synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid

This protocol describes a potential pathway for the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid from trimesic acid.

Materials:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

Methanol (Anhydrous)

-

Sulfuric acid (Concentrated)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Ethyl acetate

-

Brine (Saturated aqueous NaCl solution)

-

Magnesium sulfate (Anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trimesic acid in a minimal amount of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the desired diester and minimize the formation of the triester.

-

Work-up: After cooling to room temperature, slowly add the reaction mixture to a beaker of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution to remove unreacted starting material and the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,5-Bis(methoxycarbonyl)benzoic acid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the methyl carbons of the ester groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ester and carboxylic acid groups, and the C-O stretches.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Applications in Research and Development

3,5-Bis(methoxycarbonyl)benzoic acid serves as a valuable building block in various fields of chemical synthesis. Its trifunctional nature allows for the construction of more complex molecules. For instance, it can be utilized in the synthesis of:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and ester functionalities can be modified to create linkers for the assembly of novel porous materials.

-

Pharmaceutical Intermediates: The benzoic acid scaffold is common in many biologically active molecules. This compound provides a platform for introducing further chemical diversity.

-

Specialty Polymers and Materials: It can be incorporated into polyester chains or other polymers to impart specific properties.

References

A Technical Guide to 3,5-Bis(methoxycarbonyl)benzoic Acid: A Versatile Building Block in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methoxycarbonyl)benzoic acid, a dicarbomethoxy derivative of benzoic acid, is a key organic compound with significant potential in medicinal chemistry and drug development. Its rigid, trifunctional aromatic core makes it an attractive scaffold and a versatile building block for the synthesis of complex molecules and advanced drug delivery systems. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and burgeoning applications in pharmaceutical research, with a particular focus on its role as a functionalized linker in Metal-Organic Frameworks (MOFs) for drug delivery.

Synonyms and Chemical Identity

Proper identification of a chemical entity is crucial for researchers. 3,5-Bis(methoxycarbonyl)benzoic acid is known by several names in scientific literature and chemical databases.

| Synonym | Identifier |

| IUPAC Name | 3,5-bis(methoxycarbonyl)benzoic acid[1] |

| CAS Number | 38588-64-6[1] |

| Dimethyl trimesicate | Common Name[1] |

| Trimesic acid dimethyl ester | Common Name[1] |

| 1,3,5-Benzenetricarboxylic acid, dimethyl ester | Systematic Name[1][2] |

| MFCD06797584 | Catalog Identifier |

| DTXSID90497021 | DSSTox Substance ID[1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3,5-Bis(methoxycarbonyl)benzoic acid is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₆ | PubChem[1] |

| Molecular Weight | 238.19 g/mol | PubChem[1] |

| Melting Point | 264 °C (decomposes) | LookChem |

| Boiling Point (Predicted) | 415.1 ± 35.0 °C | LookChem |

| pKa (Predicted) | 3.46 ± 0.10 | LookChem |

| LogP (Predicted) | 0.958 | LookChem |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | LookChem |

| Storage Temperature | Room Temperature, Sealed in dry | LookChem |

Experimental Protocols

Synthesis of 3,5-Bis(methoxycarbonyl)benzoic Acid

A reliable synthetic route to 3,5-Bis(methoxycarbonyl)benzoic acid is critical for its availability in research. The following protocol is adapted from established literature procedures[2]:

Materials:

-

Trimethyl 1,3,5-benzenetricarboxylate

-

Methanol

-

Water

-

1 N Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve Trimethyl 1,3,5-benzenetricarboxylate (e.g., 62 g, 246 mmol) in a mixture of methanol (800 mL) and water.

-

Slowly add 1 N aqueous sodium hydroxide solution (221 mL, 221 mmol) under vigorous stirring. The suspension will gradually dissolve over approximately 8 hours.

-

Continue stirring the reaction mixture at room temperature for an additional 18 hours.

-

Remove the solvent by vacuum distillation.

-

To the remaining solid, add dichloromethane (600 mL).

-

Wash the organic phase with saturated aqueous sodium bicarbonate solution (3 x 500 mL).

-

Separate the organic layer and filter to collect the solid product.

-

Rinse the collected solids with a suitable solvent.

-

The crude product can be analyzed by LC-MS to confirm the molecular weight of 3,5-bis(methoxycarbonyl)benzoic acid (MW: 238). This procedure typically yields the product in high purity and good yield (e.g., 48.8 g, 83% yield)[2].

Applications in Drug Development

The primary application of 3,5-Bis(methoxycarbonyl)benzoic acid in the pharmaceutical field is as a specialized organic linker for the construction of Metal-Organic Frameworks (MOFs).

Role as a Functionalized Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery

MOFs are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them excellent candidates for drug delivery systems.

The parent molecule, 1,3,5-benzenetricarboxylic acid (trimesic acid), is a widely used linker in MOF synthesis. 3,5-Bis(methoxycarbonyl)benzoic acid serves as a derivative of trimesic acid, where two of the three carboxylic acid groups are esterified. This functionalization offers several advantages:

-

Controlled Connectivity: The single free carboxylic acid group can coordinate with metal centers, while the two methoxycarbonyl groups can be directed to not participate in the primary framework formation, or they can be post-synthetically modified.

-

Tunable Properties: The presence of the ester groups can modify the hydrophobicity and electronic properties of the MOF pores, which can influence drug loading and release kinetics.

-

Post-Synthetic Modification: The methoxycarbonyl groups are amenable to further chemical transformations, allowing for the grafting of specific functionalities onto the MOF structure. This can be used to introduce targeting moieties, enhance biocompatibility, or modulate drug interactions.

The use of such functionalized linkers is a key strategy in the design of "smart" MOFs that can respond to specific biological stimuli for targeted drug release.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating 3,5-Bis(methoxycarbonyl)benzoic acid itself in specific cellular signaling pathways. Its primary role in a biological context is as a component of larger molecular structures, such as MOFs, which are designed to interact with biological systems in a controlled manner. The biological effects observed would be attributable to the delivered drug cargo or the overall properties of the MOF construct, rather than the linker molecule in isolation.

Conclusion

3,5-Bis(methoxycarbonyl)benzoic acid is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. While its direct biological activity has not been extensively explored, its utility as a functionalized building block, particularly as a linker in the rapidly advancing field of Metal-Organic Frameworks for drug delivery, is of significant interest. The ability to fine-tune the properties of these advanced materials through the use of precisely functionalized linkers like 3,5-Bis(methoxycarbonyl)benzoic acid opens up new avenues for the creation of more effective and targeted therapeutic systems. Further research into the synthesis of novel bioactive molecules using this scaffold is warranted and holds promise for future drug discovery efforts.

References

physical and chemical properties of Dimethyl trimesicate

Nomenclature Note: The term "Dimethyl trimesicate" is a common but imprecise name. Trimesic acid, also known as benzene-1,3,5-tricarboxylic acid, has three carboxylic acid groups. A dimethyl ester would be Dimethyl benzene-1,3,5-tricarboxylate (CAS No: 38588-64-6). However, detailed technical information for this specific diester is scarce in the available literature. It is highly probable that the intended compound for an in-depth guide is the more common and well-characterized trimethyl ester, Trimethyl benzene-1,3,5-tricarboxylate (CAS No: 2672-58-4), also known as Trimethyl trimesate. This guide will focus on the latter, providing comprehensive data for researchers, scientists, and drug development professionals.

Core Chemical Properties

Trimethyl benzene-1,3,5-tricarboxylate is a stable, white to off-white powder utilized as an intermediate in various organic syntheses.[1] Its symmetrical structure, with three ester groups on a benzene ring, makes it a valuable building block in the creation of more complex molecules, including metal-organic frameworks (MOFs) and dendrimers.[1][2]

The key physical and chemical properties of Trimethyl benzene-1,3,5-tricarboxylate are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Trimethyl benzene-1,3,5-tricarboxylate | [3] |

| Synonyms | Trimethyl 1,3,5-benzenetricarboxylate, Trimethyl trimesate | [1][3] |

| CAS Number | 2672-58-4 | [1][3] |

| Molecular Formula | C₁₂H₁₂O₆ | [1][3] |

| Molecular Weight | 252.22 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | 343.7 °C | [1] |

| Density | 1.241 g/cm³ | [1] |

| Flash Point | 150.8 °C | [1] |

| Refractive Index | 1.464 | [1] |

| Purity | ≥ 98% | [1] |

| Moisture | ≤ 0.5% | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Trimethyl benzene-1,3,5-tricarboxylate.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference(s) |

| ¹H NMR | ~3.9 | Singlet | [3] |

| ¹H NMR | ~8.8 | Singlet | [3] |

| ¹³C NMR | ~52.5 | - | [3] |

| ¹³C NMR | ~131.5 | - | [3] |

| ¹³C NMR | ~134.5 | - | [3] |

| ¹³C NMR | ~165.5 | - | [3] |

The IR spectrum of Trimethyl benzene-1,3,5-tricarboxylate shows characteristic peaks corresponding to its functional groups. Key absorptions are observed for C-H stretching of the aromatic ring, C=O stretching of the ester groups, and C-O stretching.[3][4]

The mass spectrum of Trimethyl benzene-1,3,5-tricarboxylate shows a molecular ion peak corresponding to its molecular weight. Key fragmentation peaks are also observed.[3]

| m/z | Relative Intensity | Ion Fragment | Reference(s) |

| 252 | ~25% | [M]⁺ | [3] |

| 221 | ~100% | [M-OCH₃]⁺ | [3] |

| 193 | ~21% | [M-COOCH₃]⁺ | [3] |

Experimental Protocols

A common method for the synthesis of Trimethyl benzene-1,3,5-tricarboxylate is through the Fischer esterification of trimesic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1]

Materials:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

A mixture of 1,3,5-benzenetricarboxylic acid and an excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated to reflux for approximately 18 hours to ensure complete esterification.[1]

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is then neutralized, for instance, with a saturated sodium bicarbonate solution.

-

The crude product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is evaporated to yield the crude Trimethyl benzene-1,3,5-tricarboxylate.

-

The product can be further purified by recrystallization to obtain a high-purity solid.

This method has been reported to achieve a yield of approximately 97%.[1]

Another described synthesis method involves the self-molecular condensation and cyclization of methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate under alkaline conditions.[5] This one-pot reaction is reported to have a yield of around 40%.[5]

Visualizations

Caption: Fischer Esterification of Trimesic Acid.

Safety and Handling

Detailed safety information for Trimethyl benzene-1,3,5-tricarboxylate is not extensively documented in readily available safety data sheets. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and disposal guidelines, it is recommended to consult the supplier's safety data sheet.

Applications

Trimethyl benzene-1,3,5-tricarboxylate is a key intermediate in organic synthesis.[1] Its rigid, symmetric structure makes it a popular building block for:

-

Metal-Organic Frameworks (MOFs): It can be hydrolyzed back to trimesic acid, which is a common linker in the synthesis of porous MOFs used in gas storage and catalysis.[1]

-

Dendrimers and other Macromolecules: The trifunctional nature of this molecule allows it to be a core component in the synthesis of dendrimers and other complex polymers.[2]

-

Pharmaceutical and Fine Chemical Synthesis: It serves as a precursor in multi-step syntheses of various target molecules.

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3,5-Benzenetricarboxylic Acid, Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarboxylic acid, dimethyl ester, also known as dimethyl 1,3,5-benzenetricarboxylate or dimethyl trimesate, is an organic compound with the molecular formula C₁₁H₁₀O₆. It is a diester derivative of trimesic acid. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on data relevant to research and development. While specific experimental data for this particular diester is limited in publicly available literature, this guide compiles the available information and draws comparisons with closely related compounds, such as its parent acid (trimesic acid) and its trimethyl ester, to provide a useful resource.

Physicochemical Properties

| Property | 1,3,5-Benzenetricarboxylic acid, dimethyl ester | 1,3,5-Benzenetricarboxylic acid (Trimesic Acid) | Trimethyl 1,3,5-benzenetricarboxylate |

| Molecular Formula | C₁₁H₁₀O₆[1] | C₉H₆O₆ | C₁₂H₁₂O₆ |

| Molecular Weight | 238.19 g/mol [1] | 210.14 g/mol | 252.22 g/mol |

| Melting Point | Data not available | 380 °C (decomposes) | 145-147 °C |

| Boiling Point | Data not available | Data not available | 356.5 °C at 760 mmHg |

| Density | 1.340 g/cm³ (Predicted)[1] | 1.45 g/cm³ | 1.241 g/cm³ |

| Solubility | Data not available | Soluble in ethanol, ether; sparingly soluble in water | Data not available |

| pKa | Data not available | pKa₁ = 3.12, pKa₂ = 3.89, pKa₃ = 4.70 | Not applicable |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the selective synthesis of 1,3,5-benzenetricarboxylic acid, dimethyl ester is not widely reported. The primary challenge lies in achieving selective di-esterification of the tri-carboxylic acid. However, general methods for the esterification of carboxylic acids can be adapted. A plausible approach would be the partial esterification of trimesic acid.

Conceptual Experimental Protocol: Partial Esterification of Trimesic Acid

This protocol is a conceptual outline based on standard esterification procedures and has not been experimentally validated for this specific compound.

Objective: To synthesize 1,3,5-benzenetricarboxylic acid, dimethyl ester by partial esterification of trimesic acid.

Materials:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable organic solvent

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trimesic acid in a molar excess of anhydrous methanol. The precise molar ratio of methanol to trimesic acid would need to be optimized to favor di-esterification over mono- or tri-esterification.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time for maximizing the yield of the dimethyl ester.

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product, which will likely be a mixture of the starting material, monoester, diester, and triester, will require purification. Column chromatography on silica gel would be a suitable method for separating the desired dimethyl ester from the other components.

Logical Workflow for Synthesis and Purification

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methyl protons of the ester groups, in addition to a signal for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxyl and ester groups.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon atoms in the benzene ring (quaternary and CH), the carbonyl carbons of the ester and carboxylic acid groups, and the methyl carbons of the ester groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of both the carboxylic acid and the ester functional groups. A broad O-H stretching band for the carboxylic acid would also be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.19 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and the carboxyl group (-COOH).

Applications in Drug Development and Biological Activity

There is currently no specific information in the public domain detailing the application of 1,3,5-benzenetricarboxylic acid, dimethyl ester in drug development or its interaction with specific biological signaling pathways. However, benzenetricarboxylic acid and its derivatives are of interest in medicinal chemistry. For instance, a series of benzenetricarboxylic acids have been shown to be potent hypolipidemic agents in rodents. This suggests that derivatives such as the dimethyl ester could be investigated for similar activities.

The presence of both a carboxylic acid and ester functionalities in one molecule provides a scaffold that can be further modified to create libraries of compounds for screening against various biological targets. The carboxylic acid group can be converted to amides, and the ester groups can be hydrolyzed or transesterified, allowing for a diverse range of structural modifications.

Potential Research Directions and Workflow

Conclusion

1,3,5-Benzenetricarboxylic acid, dimethyl ester is a compound with potential for further investigation in materials science and medicinal chemistry. While there is a scarcity of specific experimental data for this molecule, its structural relationship to trimesic acid and its trimethyl ester provides a basis for predicting its properties and reactivity. The synthetic route, although not explicitly detailed in the literature, can be conceptually designed based on established esterification methodologies. The true potential of this compound in drug development remains to be explored, and it represents an open area for future research. This guide serves as a foundational resource to stimulate and support such endeavors.

References

Navigating the Solubility Landscape of 3,5-Bis(methoxycarbonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Bis(methoxycarbonyl)benzoic acid, also known as dimethyl 5-carboxyisophthalate, is a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other functional materials. Its molecular architecture, featuring a central benzene ring substituted with a carboxylic acid group and two methoxycarbonyl (ester) groups, imparts a distinct polarity and potential for intermolecular interactions that dictate its behavior in various solvent systems. Understanding and predicting its solubility is paramount for reaction optimization, purification, formulation, and overall process development.

This guide addresses the current information gap by providing a theoretical foundation for the solubility of 3,5-Bis(methoxycarbonyl)benzoic acid, alongside a practical, detailed methodology for its experimental determination.

Theoretical Framework for Solubility

The solubility of 3,5-Bis(methoxycarbonyl)benzoic acid is a product of the interplay between its constituent functional groups and the properties of the solvent.

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and water, as well as polar aprotic solvents that can accept hydrogen bonds (e.g., dimethyl sulfoxide, dimethylformamide).

-

Methoxycarbonyl Groups (-COOCH₃): These two ester groups contribute to the molecule's polarity through their carbonyl and ether linkages. While they can act as hydrogen bond acceptors, they lack donor capabilities. Esters with shorter alkyl chains tend to be more soluble in polar solvents.[1] The presence of two such groups enhances the polar character of the molecule.

-

Aromatic Ring: The central benzene ring is nonpolar and contributes to the hydrophobic character of the molecule. This feature suggests some degree of solubility in nonpolar or weakly polar solvents like toluene or dichloromethane, where van der Waals forces will be the primary mode of interaction.

Qualitative Solubility Prediction:

Based on these structural features, a qualitative prediction of the solubility of 3,5-Bis(methoxycarbonyl)benzoic acid in various classes of organic solvents can be made:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, due to strong dipole-dipole interactions and hydrogen bonding. A patent document mentions the dissolution of 3,5-bis(methoxycarbonyl)benzoic acid in tetrahydrofuran (THF), a moderately polar aprotic solvent, for reaction purposes, suggesting good compatibility.[2]

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and THF.

-

Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, where the polar functional groups would have unfavorable interactions with the nonpolar solvent molecules.

Quantitative Solubility Data

A comprehensive search of scientific literature and patent databases did not yield specific, quantitative solubility data for 3,5-Bis(methoxycarbonyl)benzoic acid in a range of organic solvents. The absence of such data highlights the need for experimental determination for specific applications.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, generalized protocol for determining the solubility of a solid compound like 3,5-Bis(methoxycarbonyl)benzoic acid in an organic solvent. This method, known as the isothermal saturation method or shake-flask method, is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of 3,5-Bis(methoxycarbonyl)benzoic acid in a given organic solvent at a specific temperature.

Materials and Equipment:

-

3,5-Bis(methoxycarbonyl)benzoic acid (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-Bis(methoxycarbonyl)benzoic acid to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved 3,5-Bis(methoxycarbonyl)benzoic acid.

-

Alternatively, and for higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a validated analytical method such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) * 100

-

Instrumental Analysis (e.g., HPLC): The concentration obtained from the instrument (e.g., in mg/mL) is the solubility.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 3,5-Bis(methoxycarbonyl)benzoic acid and the selected organic solvents before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for 3,5-Bis(methoxycarbonyl)benzoic acid remains to be published, a thorough understanding of its chemical structure allows for reliable qualitative predictions of its behavior in various organic solvents. For applications requiring precise solubility values, the provided detailed experimental protocol for the isothermal saturation method offers a robust starting point for laboratory investigation. This guide serves as a valuable resource for researchers by bridging the gap between theoretical understanding and practical experimental design in the handling and application of this important chemical intermediate.

References

An In-depth Technical Guide on 3,5-Bis(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid, a compound of interest in various research and development applications. The information is presented with a focus on structured data, detailed experimental protocols, and logical visualizations to support advanced scientific work.

Physicochemical Properties

3,5-Bis(methoxycarbonyl)benzoic acid, also known as 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is a derivative of trimesic acid.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Data for 3,5-Bis(methoxycarbonyl)benzoic acid

| Property | Value | Source(s) |

| IUPAC Name | 3,5-bis(methoxycarbonyl)benzoic acid | [1] |

| Molecular Formula | C₁₁H₁₀O₆ | [1] |

| Molecular Weight | 238.19 g/mol | [1] |

| CAS Number | 38588-64-6 | [1] |

| Melting Point | 264 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | |

| pKa | 3.46 ± 0.10 (Predicted) | [2] |

Experimental Protocols

This protocol describes the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid through the selective diesterification of 1,3,5-benzenetricarboxylic acid (trimesic acid). The reaction utilizes a controlled amount of methanol and a sulfuric acid catalyst to favor the formation of the dimethyl ester.

Materials:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Chloroform

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-benzenetricarboxylic acid in methanol. For each mole of trimesic acid, use approximately 2.2 to 2.5 molar equivalents of methanol to favor diesterification.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution of trimesic acid while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 20-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in chloroform and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic phase.

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Bis(methoxycarbonyl)benzoic acid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and water.

Diagram 1: Synthesis Workflow for 3,5-Bis(methoxycarbonyl)benzoic acid

Caption: A flowchart illustrating the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid.

The melting point of 3,5-Bis(methoxycarbonyl)benzoic acid can be accurately determined using the capillary method with a melting point apparatus.

Materials:

-

3,5-Bis(methoxycarbonyl)benzoic acid (dried sample)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube setup or automated instrument)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of 3,5-Bis(methoxycarbonyl)benzoic acid is thoroughly dried to remove any solvent, which could depress the melting point. Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is known (around 264 °C), rapidly heat the apparatus to about 20 °C below this temperature.

-

Then, decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts completely (the clear point).

-

-

Reporting: The melting point is reported as a range from the onset of melting to the clear point. For a pure substance, this range should be narrow.

Diagram 2: Melting Point Determination Workflow

Caption: A workflow for determining the melting point using the capillary method.

References

An In-depth Technical Guide to the Spectral Data of 3,5-Bis(methoxycarbonyl)benzoic Acid and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral data for 3,5-Bis(methoxycarbonyl)benzoic acid (C₁₁H₁₀O₆). Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide presents a detailed analysis of the closely related and structurally similar compound, trimethyl 1,3,5-benzenetricarboxylate. This analogue provides valuable comparative insights into the expected spectral characteristics. The guide includes tabulated summaries of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. Furthermore, a logical workflow for the spectroscopic characterization of a synthesized chemical compound is provided.

Introduction

3,5-Bis(methoxycarbonyl)benzoic acid, also known as 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is an aromatic compound with a central benzene ring substituted with one carboxylic acid group and two methoxycarbonyl groups at the 1, 3, and 5 positions. Its chemical structure is of interest in various fields, including materials science and as a potential building block in the synthesis of more complex molecules. The precise characterization of such compounds is critical and is primarily achieved through a combination of spectroscopic techniques.

Spectral Data Summary for Trimethyl 1,3,5-benzenetricarboxylate

The following tables summarize the key spectral data for trimethyl 1,3,5-benzenetricarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.85 | Singlet | 3H | Aromatic protons (H-2, H-4, H-6) |

| 3.95 | Singlet | 9H | Methyl protons (-OCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | Carbonyl carbon (C=O) |

| 134.5 | Aromatic carbon (C-1, C-3, C-5) |

| 131.0 | Aromatic carbon (C-2, C-4, C-6) |

| 52.5 | Methyl carbon (-OCH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| 1720-1740 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1200-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 252 | Moderate | [M]⁺ (Molecular Ion) |

| 221 | High | [M - OCH₃]⁺ |

| 193 | Moderate | [M - COOCH₃]⁺ |

| 163 | High | [M - 2(OCH₃) + H]⁺ or [M - COOCH₃ - OCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal (0.00 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

The concentration should be in the range of µg/mL to ng/mL.

Data Acquisition (Electron Ionization - EI):

-

Inject the sample solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectral characteristics of 3,5-Bis(methoxycarbonyl)benzoic acid by using the closely related analogue, trimethyl 1,3,5-benzenetricarboxylate, as a reference. The tabulated spectral data, along with the comprehensive experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The provided workflow for compound characterization serves as a practical guide for systematic structural elucidation. As more experimental data for 3,5-Bis(methoxycarbonyl)benzoic acid becomes publicly available, this guide will be updated accordingly.

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and efficient synthesis pathway for 3,5-Bis(methoxycarbonyl)benzoic acid, a key trifunctional aromatic intermediate. The primary synthesis route discussed is the selective mono-hydrolysis of commercially available trimethyl 1,3,5-benzenetricarboxylate. This method is advantageous due to its high yield and operational simplicity. This document provides a comprehensive experimental protocol, tabulated quantitative data for easy reference, and a visual representation of the synthesis workflow, aiming to equip researchers with the necessary information for successful replication and application of this synthesis.

Introduction

3,5-Bis(methoxycarbonyl)benzoic acid, systematically named 1,3,5-benzenetricarboxylic acid, dimethyl ester, is a versatile chemical building block. Its molecular architecture, featuring two methyl ester functionalities and one carboxylic acid group on a central benzene ring, allows for regioselective modifications, making it a valuable synthon in the fields of medicinal chemistry, polymer science, and materials science. The controlled synthesis of this compound is crucial for the development of novel pharmaceuticals and advanced materials. This guide presents a detailed methodology for its preparation.

Synthesis Pathway

The most direct and high-yielding synthetic route to 3,5-Bis(methoxycarbonyl)benzoic acid is through the selective saponification of one of the three methyl ester groups of trimethyl 1,3,5-benzenetricarboxylate.

3.1. Reaction Scheme

The synthesis proceeds in a single chemical transformation followed by a work-up procedure. The reaction involves the hydrolysis of one ester group to a carboxylic acid, with the other two remaining intact.

3.2. Mechanism

The underlying mechanism is a nucleophilic acyl substitution. A hydroxide ion (from sodium hydroxide) acts as the nucleophile, attacking the electrophilic carbonyl carbon of one of the methyl ester groups. This results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the expulsion of a methoxide ion and the formation of the sodium salt of the carboxylic acid. The selectivity for mono-hydrolysis is achieved by carefully controlling the stoichiometry of the base. An acidic work-up then protonates the carboxylate to yield the final product.

Experimental Protocol

The following protocol is based on a well-documented laboratory procedure.[1]

4.1. Materials and Reagents

-

Trimethyl 1,3,5-benzenetricarboxylate

-

Methanol (MeOH)

-

Deionized Water

-

Sodium Hydroxide (NaOH), 1 N aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

4.2. Instrumentation

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

4.3. Step-by-Step Procedure

-

Reaction Setup: In a suitably sized round-bottom flask, suspend trimethyl 1,3,5-benzenetricarboxylic acid ester (62 g, 246 mmol) in 800 mL of methanol.

-

Addition of Base: To the stirred suspension, add 221 mL of a 1 N aqueous sodium hydroxide solution (221 mmol).

-

Reaction: Continue to stir the mixture at room temperature. The solid starting material will gradually dissolve over approximately 8 hours. Allow the reaction to proceed for a total of 18 hours.

-

Solvent Removal: After 18 hours, remove the methanol and water under reduced pressure using a rotary evaporator.

-

Extraction and Washing: To the resulting solid residue, add 600 mL of dichloromethane. Transfer the mixture to a separatory funnel and wash the organic layer three times with 500 mL portions of a saturated aqueous sodium bicarbonate solution.

-

Product Isolation: The desired product, 3,5-bis(methoxycarbonyl)benzoic acid, will precipitate as a solid. Isolate the solid product by filtration. The crude product can be further purified by recrystallization if necessary.[1]

Data Presentation

5.1. Quantitative Reaction Data

| Parameter | Value | Reference |

| Starting Material | Trimethyl 1,3,5-benzenetricarboxylate | [1] |

| Molar Ratio (Base:Ester) | 0.9 : 1 | [1] |

| Solvent System | Methanol / Water | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Duration | 18 hours | [1] |

| Product Yield | 83% | [1] |

| Analytical Method | LC-MS | [1] |

5.2. Spectroscopic Data for Product Characterization

The following table summarizes the expected chemical shifts for 3,5-Bis(methoxycarbonyl)benzoic acid in ¹H and ¹³C NMR spectroscopy. These are predicted values based on the known structure and typical chemical shift ranges for analogous compounds.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~8.7 - 8.9 | Singlet | 1H | H-2 |

| Aromatic CH | ~8.5 - 8.7 | Singlet | 2H | H-4, H-6 |

| Methoxy | ~3.9 - 4.1 | Singlet | 6H | -OCH₃ |

| Carboxylic Acid | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carboxylic Acid C=O | ~166 - 168 | -COOH |

| Ester C=O | ~164 - 166 | -COOCH₃ |

| Aromatic C-CO | ~133 - 135 | C-3, C-5 |

| Aromatic C-CO | ~131 - 133 | C-1 |

| Aromatic C-H | ~130 - 132 | C-2, C-4, C-6 |

| Methoxy | ~52 - 54 | -OCH₃ |

Synthesis Workflow Diagram

The logical flow of the synthesis process is illustrated in the diagram below.

Caption: Workflow for the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid.

Conclusion

The synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid from trimethyl 1,3,5-benzenetricarboxylate via selective mono-hydrolysis is a highly effective and reproducible method. The procedure is characterized by its mild reaction conditions, use of readily available and inexpensive reagents, and high product yield. The detailed protocol and data presented in this guide are intended to provide researchers with a solid foundation for the synthesis and further application of this important chemical intermediate in their research and development endeavors.

References

The Botanical Treasury: A Technical Guide to the Discovery and Natural Sources of Substituted Benzoic Acids

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, natural prevalence, and analytical methodologies for key substituted benzoic acids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on these valuable natural compounds, offering a foundation for further research and application.

Introduction to Substituted Benzoic Acids

Substituted benzoic acids are a class of organic compounds characterized by a benzene ring attached to a carboxyl group, with one or more additional functional groups modifying the ring. These compounds are not merely laboratory curiosities; they are ubiquitous in the plant kingdom, where they serve as crucial intermediates in the biosynthesis of numerous secondary metabolites. Their roles are diverse, ranging from defense against pathogens to influencing plant growth and development. Beyond their botanical significance, many of these compounds are recognized for their potent biological activities in humans, including antioxidant, anti-inflammatory, and antimicrobial properties, making them a focal point of pharmaceutical and nutraceutical research. This guide will focus on five prominent members of this class: Salicylic Acid, Gallic Acid, Protocatechuic Acid, Vanillic Acid, and Syringic Acid.

Key Substituted Benzoic Acids: Discovery and Natural Occurrence

Salicylic Acid (2-hydroxybenzoic acid)

Discovery: The story of salicylic acid is deeply intertwined with the history of medicine. While the use of willow bark, a rich source of its precursor salicin, dates back to ancient civilizations for pain and fever relief, the compound itself was first isolated in 1828 by Johann Buchner. The name "salicin" is derived from the Latin name for the white willow, Salix alba.

Natural Sources: Salicylic acid is a key phytohormone involved in plant defense signaling.[1][2] It is found throughout the plant kingdom, with notable concentrations in the bark of willow trees (Salix species). While present in many fruits and vegetables, the concentrations are generally low.[1][2][3][4]

| Natural Source | Part of Organism | Concentration Range (mg/kg) |

| Vegetables (general) | Edible portion | 0 - 6.0[3] |

| Fruits (general) | Edible portion | 0 - 3.3[4] |

| Okra | Edible portion | ~2.3[2] |

| Chayote Leaves | Leaves | ~2.05[2] |

| Herbs and Spices | Dried | 3 - 450[1][4] |

| Willow (Salix spp.) | Bark | Contains salicin, a precursor metabolized to salicylic acid.[5] |

Gallic Acid (3,4,5-trihydroxybenzoic acid)

Discovery: Gallic acid was first isolated in 1786 by the Swedish chemist Carl Wilhelm Scheele. It is a fundamental component of hydrolyzable tannins, which are widespread in the plant kingdom.

Natural Sources: Gallic acid is one of the most abundant phenolic acids in plants.[6] It is found in both free and esterified forms, particularly in grape seeds, tea leaves, and various berries.[6]

| Natural Source | Part of Organism | Concentration Range (mg/100g) |

| Grape Seeds (Vitis vinifera) | Seeds | 15 - 99[7] |

| Grape Pulp (Vitis vinifera) | Pulp | 49.7 - 77.8[8] |

| Green Tea (Camellia sinensis) | Leaves | 43.7 - 67.7 (as GAE/g extract)[4] |

| Phyllanthus emblica (Amla) | Fruit | 1790 - 2180[8] |

| Terminalia bellerica | Fruit | 790 - 1010[8] |

| Terminalia chebula | Fruit | 280 - 800[8] |

Protocatechuic Acid (3,4-dihydroxybenzoic acid)

Discovery: Protocatechuic acid is a major metabolite of complex polyphenols, particularly anthocyanins. Its discovery is linked to the broader study of phenolic compounds in plants.

Natural Sources: This acid is widely distributed in edible plants, found in fruits, vegetables, and grains.[9] It is particularly abundant in the outer layers of onions and in deeply colored fruits like berries.

| Natural Source | Part of Organism | Concentration (mg/kg) |

| Açaí Palm (Euterpe oleracea) | Fruit (Oil) | 630 ± 36[10] |

| Onion (Allium cepa) | Scales | Present in high quantities[10] |

| Raspberry | Fruit | ~1000 |

| Grape Juice | Juice | ~0.45 (µg/mL)[11] |

| Star Anise (Illicium verum) | Fruit | Present |

| Roselle (Hibiscus sabdariffa) | Flowers | Present |

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)

Discovery: Vanillic acid is an oxidized form of vanillin, the primary flavor component of vanilla. Its identification is closely linked to the chemical analysis of vanilla beans.

Natural Sources: It is found in the roots of the medicinal plant Angelica sinensis and is a secondary metabolite in many other plants and food products, including vanilla beans, olive oil, and red wine.[2]

| Natural Source | Part of Organism | Concentration Range |

| Vanilla Beans (Vanilla planifolia) | Cured Beans | ~0.16 - 0.19% |

| Olive Oil (Extra Virgin) | Oil | < 1 mg/kg[12] |

| Açaí Palm (Euterpe oleracea) | Fruit (Oil) | Present[13] |

| Lilac (Syringa vulgaris) | Infusion (White Flowers) | ~667.1 µg/100mL[14] |

| Grapes (Vitis vinifera) | Leaves and Roots | Present, increases with salinity stress[12] |

Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)

Discovery: Syringic acid is another methoxy-substituted benzoic acid derivative. Its discovery is part of the broader characterization of phenolic compounds in plants.

Natural Sources: Syringic acid is found in a variety of plants, with notable concentrations in olives, grapes, and certain medicinal plants.[6]

| Natural Source | Part of Organism | Concentration Range (mg/100g) |

| Olives (Black) | Flesh | ~33.1[3] |

| Olives (Green) | Flesh | ~6.0[3] |

| Olive Oil (Extra Virgin) | Oil | ~0.01[15] |

| Asteraceae Family Plants | Leaf Extracts | 78.2 - 507.8 (mg/g DW)[6] |

| Grapes (Vitis vinifera) | Leaves and Roots | Present, increases with salinity stress[12] |

Biological Significance and Signaling Pathways

Substituted benzoic acids play pivotal roles in plant physiology. Salicylic acid, in particular, is a central signaling molecule in plant immunity, activating a defense pathway known as Systemic Acquired Resistance (SAR).

Salicylic Acid Signaling Pathway in Plants

Upon pathogen recognition, salicylic acid biosynthesis is induced. The accumulation of salicylic acid leads to the monomerization of its primary receptor, NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which then translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) proteins, establishing a broad-spectrum, long-lasting resistance throughout the plant.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.ust.edu [journals.ust.edu]

- 11. Efficient determination of protocatechuic acid in fruit juices by selective and rapid magnetic molecular imprinted solid phase extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. mdpi.com [mdpi.com]

- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 3,5-Bis(methoxycarbonyl)benzoic Acid as a Linker for Metal-Organic Frameworks

A comprehensive search of available scientific literature and databases has revealed a significant finding: there is currently no published research detailing the successful synthesis and characterization of Metal-Organic Frameworks (MOFs) using 3,5-Bis(methoxycarbonyl)benzoic acid as a primary organic linker.

While the field of MOF chemistry is vast and employs a wide array of dicarboxylic and tricarboxylic acid linkers, it appears that 3,5-Bis(methoxycarbonyl)benzoic acid has not been reported as a building block for these porous crystalline materials. This could be due to a number of factors, including steric hindrance from the methoxycarbonyl groups, electronic effects influencing coordination with metal ions, or simply that researchers have not yet explored this specific molecule for MOF synthesis.

Due to the absence of experimental data, it is not possible to provide the detailed Application Notes and Protocols as requested. This includes:

-